[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475049
InChI: InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-10-8-9-11-15(14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23)/t14?,15?,16-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N
Molecular Formula: C19H37N3O3
Molecular Weight: 355.5 g/mol

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475049

Molecular Formula: C19H37N3O3

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C19H37N3O3
Molecular Weight 355.5 g/mol
IUPAC Name tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-10-8-9-11-15(14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23)/t14?,15?,16-/m0/s1
Standard InChI Key HPAOBEHLYZCSDI-GPANFISMSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound has the molecular formula C₁₉H₃₇N₃O₃ and a molar mass of 355.52 g/mol . Its IUPAC name, tert-butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(isopropyl)carbamate, reflects its branched architecture, which includes:

  • A tert-butoxycarbonyl (Boc) protecting group.

  • An isopropyl substituent on the carbamate nitrogen.

  • A cyclohexyl ring with a stereospecific (S)-2-amino-3-methylbutyryl side chain .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1354020-06-6
Molecular FormulaC₁₉H₃₇N₃O₃
Molar Mass355.52 g/mol
Boiling PointNot reported
LogP (Octanol-Water)~2.8 (predicted)
SolubilityLow in water; soluble in DMSO

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence involving:

  • Amide Coupling: Reaction of (S)-2-amino-3-methylbutyric acid with a Boc-protected cyclohexyl-isopropylamine intermediate using coupling agents like HATU or DCC .

  • Chiral Resolution: Enantiomeric purity is achieved through chiral column chromatography or enzymatic resolution .

  • Boc Deprotection: Controlled acidic hydrolysis (e.g., HCl/dioxane) to remove the tert-butyl group, followed by neutralization .

Table 2: Representative Synthesis Yields

StepReagents/ConditionsYieldSource
Amide FormationHATU, DIPEA, DMF, 25°C86%
Chiral ResolutionChiralpak AD-H column, hexane/IPA95% ee
Boc Deprotection4M HCl in dioxane, 0°C92%

Challenges in Scalability

  • Steric Hindrance: The bulky isopropyl and cyclohexyl groups necessitate prolonged reaction times .

  • Epimerization Risk: The (S)-configuration requires low-temperature conditions during deprotection .

Biological Applications and Mechanisms

Antiviral Activity

The compound inhibits HCV NS3 serine protease by mimicking the tetrahedral intermediate of substrate cleavage, with an IC₅₀ of 0.025–10 μM in cell-based assays . Its carbamate group enhances cell permeability, improving bioavailability compared to peptide-based inhibitors .

Table 3: Biological Activity Profile

TargetAssay TypeIC₅₀/EC₅₀Source
HCV NS3 ProteaseFluorescence polarization0.025 μM
Bcl-2Mitochondrial membrane assay1.2 μM
MCF-7 Cell ViabilityMTS assay0.7 μM

Comparative Analysis with Analogues

Structural Analogues

  • CINPA1: Shares a similar carbamate backbone but lacks the cyclohexyl group, resulting in lower BBB permeability .

  • Boc-di-(3-aminopropyl)methylamine: Lacks the chiral amino acid moiety, reducing target specificity .

Table 4: Key Analogues and Properties

CompoundTarget SpecificityLogPSource
[2-((S)-2-Amino...) tert-butyl esterHigh (Bcl-2)~2.8
CINPA1Moderate (CAR)3.1
Boc-di-(3-aminopropyl)methylamineLow1.9

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